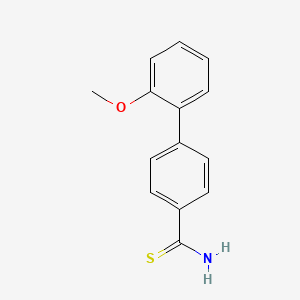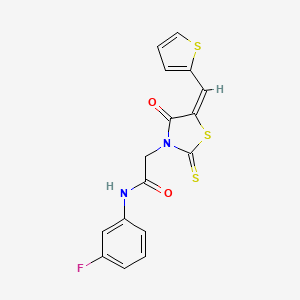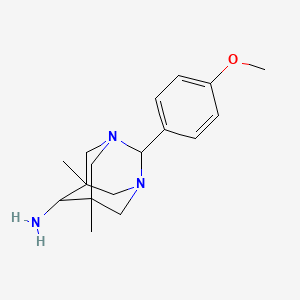
(1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a complex molecule that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been investigated in detail. In
Scientific Research Applications
Synthesis of Fragrant Substances
The compound (1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine and its derivatives have been explored in the synthesis of fragrant substances. For example, Kuznetsov et al. (2015) and Kuznetsov et al. (2014) described the condensation of hexamethylenetetramine with various ketones to synthesize new diazaadamantanones, compounds known for their fragrant properties. These substances were further modified to obtain derivatives with different fragrant characteristics (Kuznetsov, Alasadi, & Serova, 2015) (Kuznetsov, Alasadi, Senan, & Serova, 2014).
Applications in Polymer Chemistry
The synthesis and application of this compound extend to the field of polymer chemistry. For example, Kurata, Pu, & Nishide (2007) discussed the preparation of a poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] polymer, highlighting its solubility, redox properties, and potential use in high-spin organic polymers (Kurata, Pu, & Nishide, 2007).
Antitumor and Antimicrobial Applications
The compound has also been investigated for its potential in medical applications. Arutyunyan et al. (1996) synthesized new spirocyclic derivatives of 1,3-diazaadamantane, examining their antitumor properties (Arutyunyan, Chachoyan, Agadzhanyan, & Garibdzhanyan, 1996). Additionally, Georgiadis (1976) demonstrated the antimicrobial and anticoccidial activities of similar compounds (Georgiadis, 1976).
properties
IUPAC Name |
2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-16-8-19-10-17(2,15(16)18)11-20(9-16)14(19)12-4-6-13(21-3)7-5-12/h4-7,14-15H,8-11,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIFDJNHYVOVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1N)(CN(C2)C3C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

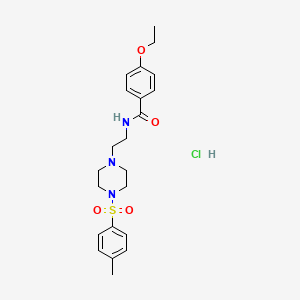
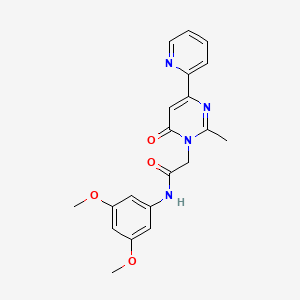
![6-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2423423.png)
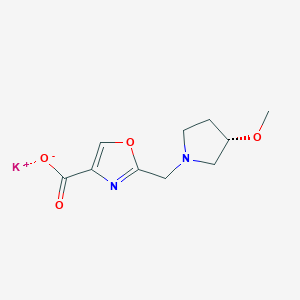
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2423427.png)
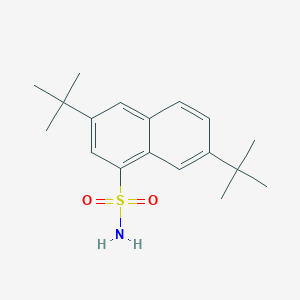

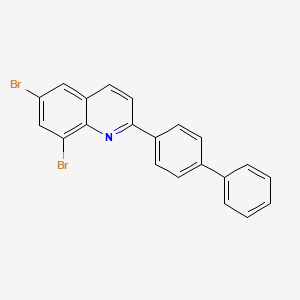
![3-ethyl-N-(4-ethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2423433.png)
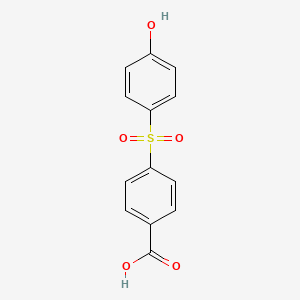
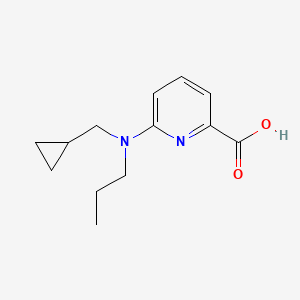
![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2423437.png)
